molecular formula C10H10N4O4S B2852526 Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 869068-67-7

Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate

Cat. No.: B2852526
CAS No.: 869068-67-7
M. Wt: 282.27
InChI Key: ITHSRKDISJFDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate is a chemical compound that is widely used in scientific research. It is a derivative of the nucleoside analogue, 5-azacytidine, which has been shown to have anti-cancer and anti-viral properties. This compound, also known as Zebularine, has been found to be a potent inhibitor of DNA methylation, which is a process that plays a critical role in gene expression and regulation.

Mechanism of Action

Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate works by inhibiting the enzyme DNA methyltransferase, which is responsible for adding methyl groups to DNA. This process, known as DNA methylation, plays a critical role in gene expression and regulation. By inhibiting DNA methylation, this compound can re-activate tumor suppressor genes that have been silenced in cancer cells, leading to cell death and tumor shrinkage.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, it has limitations in terms of its specificity for DNA methylation inhibition. It can also be difficult to deliver to target cells in vivo.

Future Directions

There are several future directions for the study of Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate. One area of research is the development of more specific and potent inhibitors of DNA methylation. Another area is the study of the combination of this compound with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as inflammatory and neurodegenerative disorders.

Synthesis Methods

Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with 4-amino-5-cyano-1,2,3-triazole, followed by the addition of thioacetic acid and methylation of the resulting intermediate. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to sensitize cancer cells to chemotherapy and radiation therapy.

Properties

IUPAC Name

methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S/c1-17-9(16)7-3-2-6(18-7)5-19-10-13-12-4-8(15)14(10)11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSRKDISJFDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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